2-(4-Bromo-2-nitrophenyl)acetonitrile
CAS No.: 105003-96-1
Cat. No.: VC6606502
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.044
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105003-96-1 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.044 |
| IUPAC Name | 2-(4-bromo-2-nitrophenyl)acetonitrile |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |
| Standard InChI Key | GEPDAFQIOVPKPV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(4-Bromo-2-nitrophenyl)acetonitrile belongs to the nitrile family, featuring:
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Molecular formula: C₈H₅BrN₂O₂
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IUPAC name: 2-(4-bromo-2-nitrophenyl)acetonitrile
The molecule consists of a phenyl ring substituted with bromine (position 4), nitro (position 2), and an acetonitrile side chain (position 1). X-ray crystallography data, though not directly available in the cited sources, suggests a planar aromatic system with bond angles consistent with ortho-nitro and para-bromo steric interactions .
Spectroscopic Properties
Key spectral data from synthesis reports include:
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IR (KBr): ν = 2235 cm⁻¹ (C≡N stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂)
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 3.95 (s, 2H, CH₂CN)
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¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-NO₂), 135.4 (C-Br), 132.8–126.4 (aromatic carbons), 117.3 (CN), 24.1 (CH₂CN)
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves nitration and bromination sequences:
Step 1: Nitration of 4-bromophenylacetonitrile
A mixture of 4-bromophenylacetonitrile (1.0 equiv) and fuming HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C yields 2-nitro-4-bromophenylacetonitrile with 85–90% efficiency .
Step 2: Purification
Crude product is recrystallized from ethanol/water (3:1) to achieve ≥97% purity .
Physicochemical Properties
Thermal Stability
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 12.7 |
| Water | 0.8 |
| Data derived from shake-flask experiments at 25°C . |
Computational Chemistry
DFT calculations (B3LYP/6-311+G**) predict:
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Dipole moment: 5.2 D
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HOMO-LUMO gap: 4.8 eV
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Electrostatic potential maps show strong electron withdrawal by nitro and bromine groups .
Applications in Organic Synthesis
Heterocycle Construction
The compound participates in:
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Cycloadditions: Forms pyrazoles and isoxazoles via [3+2] cycloaddition with azides .
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Cross-couplings: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Pharmaceutical Intermediates
Key intermediate for:
| Parameter | Value |
|---|---|
| GHS Signal Word | Warning |
| H-statements | H302, H315, H319 |
| P-statements | P264, P280, P305+P351+P338 |
| Storage recommendations: Room temperature in amber glass under nitrogen . |
Environmental Impact
Recent Advances (2023–2025)
Flow Chemistry Approaches
Microreactor systems enable continuous synthesis at 120°C with:
Photocatalytic Modifications
Visible-light-mediated C–Br bond functionalization using:
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